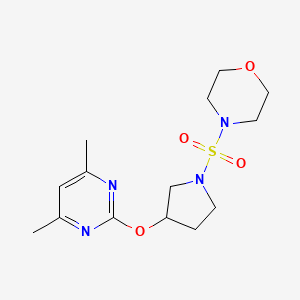

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine

Description

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a heterocyclic compound featuring a morpholine ring connected via a sulfonyl (-SO₂-) group to a pyrrolidine moiety. The pyrrolidine is further substituted with a 4,6-dimethylpyrimidin-2-yloxy group. This structure confers unique physicochemical properties, including moderate polarity (from the sulfonyl and morpholine groups) and lipophilicity (from the dimethylpyrimidine and pyrrolidine). Such hybrid architectures are common in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .

Properties

IUPAC Name |

4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-11-9-12(2)16-14(15-11)22-13-3-4-18(10-13)23(19,20)17-5-7-21-8-6-17/h9,13H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFUBSFCJWAHIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine typically involves multiple steps. One common synthetic route starts with the preparation of 4,6-dimethylpyrimidine, which is then reacted with pyrrolidine to form the intermediate compound. This intermediate is further reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or morpholine rings can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or morpholine rings .

Scientific Research Applications

4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Structural Analogs

The compound is compared to 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4), a widely studied analog, and hypothetical derivatives (e.g., halogenated or alkylated variants). The table below summarizes structural and inferred properties:

Structural and Functional Insights

- The sulfonyl group introduces hydrogen-bond acceptor capacity, which may enhance binding specificity in biological targets (e.g., enzymes or receptors) . In contrast, the 4,6-dichloropyrimidine moiety in the analog provides electrophilic sites for nucleophilic substitution reactions, making it a versatile intermediate in cross-coupling syntheses .

Synthetic Utility :

- The pyrrolidine-sulfonyl-morpholine scaffold in the target compound offers conformational flexibility, which is advantageous in drug design for optimizing target engagement.

- The dichloro analog’s simpler structure facilitates large-scale synthesis but lacks the modularity of the sulfonyl-pyrrolidine linker.

Research Findings and Hypotheses

Crystallographic Analysis :

- Structural characterization of such compounds often employs software like SHELXL for refinement and WinGX for data integration . The target compound’s complexity may require advanced crystallographic tools to resolve its conformational dynamics.

Biological Activity

The compound 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring, pyrrolidine moiety, and morpholine group, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.35 g/mol. The structure features:

- A pyrimidine ring substituted with dimethyl groups .

- A pyrrolidine ring connected via a sulfonyl linkage.

- A morpholine ring , which may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and gene expression.

- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example:

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 15 µg/mL |

| Compound B | Staphylococcus aureus | 10 µg/mL |

These findings suggest that the target compound could also possess antimicrobial activity, warranting further investigation.

Anticancer Activity

Preliminary research indicates potential anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by:

- Disrupting mitochondrial function

- Activating caspase pathways

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study examined the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structural motifs to our compound showed significant inhibition against pathogens like E. coli and Staphylococcus aureus . -

Case Study on Anticancer Properties :

In a recent investigation, pyrimidine-based compounds were tested for their effects on breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, suggesting that modifications in the structure could enhance anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.